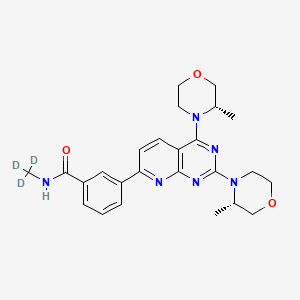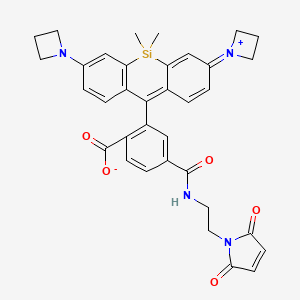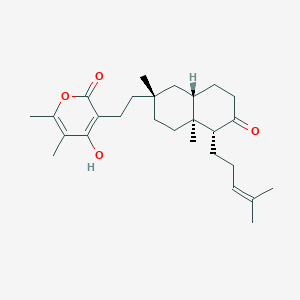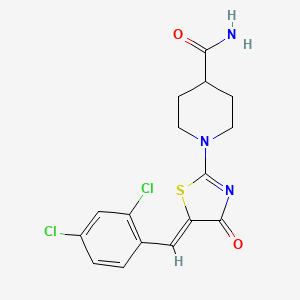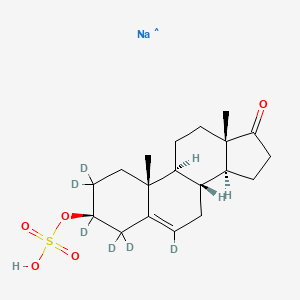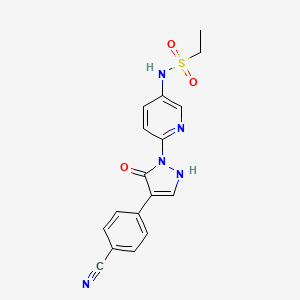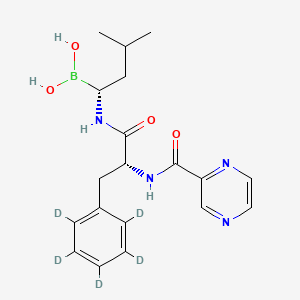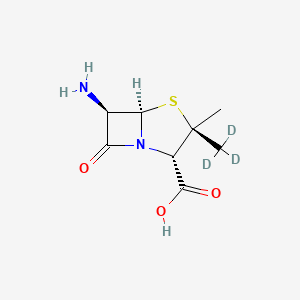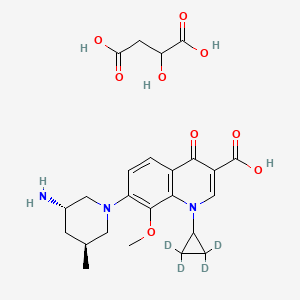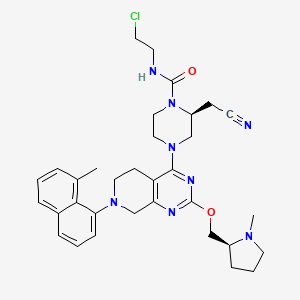
KRAS G12D inhibitor 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12D inhibitor 10 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer. The KRAS G12D mutation involves a substitution of glycine with aspartic acid at position 12, leading to continuous activation of the KRAS protein and subsequent uncontrolled cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 10 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the synthesis process .
化学反応の分析
Types of Reactions
KRAS G12D inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the thieno[2,3-d]pyrimidine core, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for the KRAS G12D mutation .
科学的研究の応用
KRAS G12D inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
作用機序
KRAS G12D inhibitor 10 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
KRAS G12D inhibitor 10 is unique in its high specificity and binding affinity for the KRAS G12D mutation. Similar compounds include:
MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.
TH-Z835: A KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the mutant protein
These compounds share similar structural features and mechanisms but differ in their binding affinities, selectivity, and pharmacokinetic properties .
特性
分子式 |
C33H41ClN8O2 |
|---|---|
分子量 |
617.2 g/mol |
IUPAC名 |
(2S)-N-(2-chloroethyl)-2-(cyanomethyl)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1 |
InChIキー |
AVILYLLOEJVMCV-UIOOFZCWSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)NCCCl)OC[C@@H]6CCCN6C |
正規SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


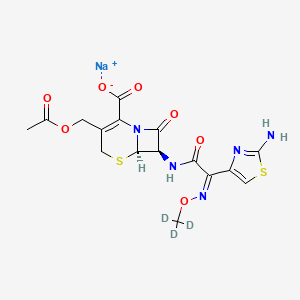
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
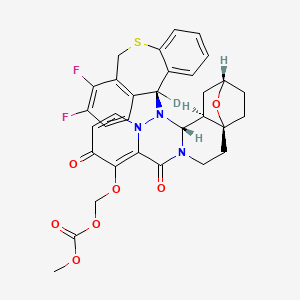
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
